REACTION_CXSMILES
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C[O:2][C:3](=[O:10])[CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7].[H][H].[CH3:13]O>>[CH3:13][O:8][C:6](=[O:7])[CH:5]([CH3:9])[CH2:4][C:3]([OH:2])=[O:10]
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Name
|
|
Quantity
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5.73 g
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Type
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reactant
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Smiles
|
COC(CC(C(=O)O)=C)=O
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Name
|
glass
|
Quantity
|
50 mL
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Type
|
reactant
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Smiles
|
|
Name
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solution
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Quantity
|
0.12 mL
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Type
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reactant
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Smiles
|
|
Name
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(RophosARhCOD)CF3SO3
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Quantity
|
6.6 mg
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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3 mL
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Type
|
reactant
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Smiles
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CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added (0.00036 mmol of precatalyst)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |